molecular formula C13H18ClNO B310440 2-chloro-N-(1,3-dimethylbutyl)benzamide

2-chloro-N-(1,3-dimethylbutyl)benzamide

Cat. No.: B310440
M. Wt: 239.74 g/mol
InChI Key: BUFICHUIBRCMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,3-dimethylbutyl)benzamide is a chemical compound of interest in scientific research and development. As part of the benzamide family, which is a well-studied class of compounds in structural chemistry , it serves as a valuable intermediate for researchers exploring structure-activity relationships and supramolecular assembly. In solid-state crystallography, closely related benzamide analogs are known to form specific molecular configurations and intermolecular networks, such as chains linked by N–H···O hydrogen bonds, which are critical for designing novel crystalline materials . This compound is intended for use in chemical synthesis, materials science, and basic laboratory research. Like similar research chemicals, it requires proper handling as it may cause skin and eye irritation and respiratory irritation . This compound is sold strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-chloro-N-(4-methylpentan-2-yl)benzamide

InChI

InChI=1S/C13H18ClNO/c1-9(2)8-10(3)15-13(16)11-6-4-5-7-12(11)14/h4-7,9-10H,8H2,1-3H3,(H,15,16)

InChI Key

BUFICHUIBRCMOB-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC(=O)C1=CC=CC=C1Cl

Canonical SMILES

CC(C)CC(C)NC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features/Applications Structural Insights Reference
2-Chloro-N-(1,3-dimethylbutyl)benzamide 2-Cl, N-(1,3-dimethylbutyl) Potential steric effects, hydrophobic Branched alkyl chain may reduce crystallinity N/A
2-Chloro-N-(2,3-dimethylphenyl)benzamide 2-Cl, N-(2,3-dimethylphenyl) Catalyst, crystallography studies Dihedral angle: 7.7° between aromatic rings; N–H···O hydrogen bonding
Vismodegib (2-Chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]-4-(methylsulfonyl)benzamide) 2-Cl, 4-SO₂Me, N-(4-Cl-3-pyridinylphenyl) SMO antagonist (Ki = 12.2 nM) Nanomolar affinity for SMO receptor; used in cancer therapy
Triflumuron (2-Chloro-N-[[(4-(trifluoromethoxy)phenyl)amino]carbonyl]benzamide) 2-Cl, N-(4-CF₃O-phenylcarbamoyl) Insecticide (chitin synthesis inhibitor) Carbamoyl group enhances bioactivity
2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) 2-Cl, N-(3-F-benzyl-methylthiourea) Catalyst in Suzuki coupling Thiourea moiety enhances metal coordination
Key Observations:

Ortho-chloro substituents (e.g., 2-Cl) are common in bioactive benzamides, enhancing electronic effects and binding affinity .

Intermolecular Interactions :

  • Compounds like 2-chloro-N-(2,3-dimethylphenyl)benzamide exhibit N–H···O hydrogen bonding, forming stable crystal lattices . In contrast, alkyl-substituted analogs may prioritize hydrophobic interactions.

Biological and Catalytic Activity :

  • Thiourea derivatives (e.g., L2) act as catalysts via metal coordination, while sulfonyl or carbamoyl groups (e.g., vismodegib, triflumuron) enhance receptor binding or pesticidal activity .

Crystallographic and Conformational Differences

  • Dihedral Angles: In 2-chloro-N-(2,3-dimethylphenyl)benzamide, the dihedral angle between benzoyl and anilino rings is 7.7°, favoring planar stacking . Alkyl-substituted analogs likely exhibit greater torsional flexibility. Halogen bonding (Cl···O) is observed in aryl-substituted benzamides, stabilizing crystal packing .
  • Hydrogen Bonding :

    • Aromatic N–H groups participate in hydrogen bonds (e.g., N–H···O in ), whereas alkylamine substituents may lack such interactions, affecting solubility and melting points.

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